molecular formula C24H19FN2O4 B2582369 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 899381-05-6

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2582369
CAS No.: 899381-05-6
M. Wt: 418.424
InChI Key: ZLQYGNIZTLJXJY-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with a unique structure that includes fluorophenyl, methoxy, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with potential biological activities that make it a candidate for further research in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of various functional groups, including a fluorophenyl group, methoxy groups, and a pyrimidinyl moiety. These structural features contribute to its biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C24H24N2O4F
CAS Number 899381-05-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains to be fully elucidated but may include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer progression.
  • Pro-apoptotic Activity : It may induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-angiogenic Properties : The compound could potentially inhibit angiogenesis, thereby limiting tumor growth.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, oxazolo[5,4-d]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung carcinoma)
  • MCF7 (Breast adenocarcinoma)
  • LoVo (Metastatic colon adenocarcinoma)
  • HT29 (Primary colon adenocarcinoma)

These studies indicate that similar compounds can inhibit cell proliferation and exhibit significant cytotoxicity with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .

In Vitro Studies

In vitro assays have demonstrated that derivatives of the pyrimidine family can inhibit the activity of P-glycoprotein, which is crucial for drug resistance in cancer therapy. The ability to modulate this protein could enhance the efficacy of existing treatments .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In a study evaluating new oxazolo[5,4-d]pyrimidine derivatives, compounds were tested against human cancer cell lines using the MTT assay. The results indicated that certain derivatives had a CC50 significantly lower than that of reference drugs .
  • Mechanistic Insights :
    • Research indicates that these compounds may function as antimetabolites due to their structural similarity to nucleobases, which allows them to interfere with nucleic acid synthesis in rapidly dividing cells .
  • Comparison with Similar Compounds :
    • When compared to other pyrimidine derivatives, this compound exhibits unique properties due to its specific combination of functional groups, which may enhance its selectivity for certain biological targets .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-29-18-6-8-19(9-7-18)31-23-13-26-15-27-24(23)21-11-10-20(12-22(21)28)30-14-16-2-4-17(25)5-3-16/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYGNIZTLJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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